
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of phenyl ethanones. These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety. The compound’s structure includes two phenyl rings, one with methoxy groups and the other with hydroxy groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3,4-trihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
科学的研究の応用
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one
- 2-(3,4-Dimethoxyphenyl)-1-(3,4-dihydroxyphenyl)ethan-1-one
Uniqueness
The presence of both methoxy and hydroxy groups in 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one may impart unique chemical reactivity and biological activity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules.
特性
CAS番号 |
93435-58-6 |
|---|---|
分子式 |
C16H16O6 |
分子量 |
304.29 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O6/c1-21-13-6-3-9(8-14(13)22-2)7-12(18)10-4-5-11(17)16(20)15(10)19/h3-6,8,17,19-20H,7H2,1-2H3 |
InChIキー |
ZINQWXFFXBTZOW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


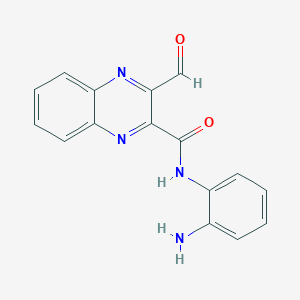
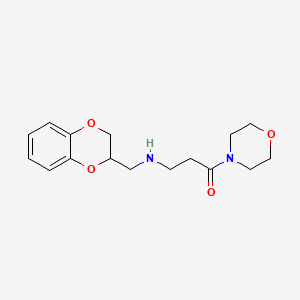
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)

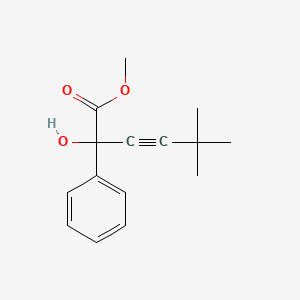


![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
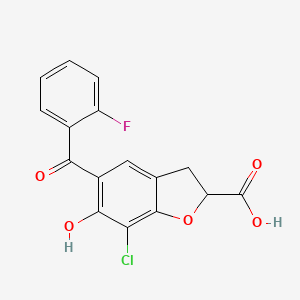
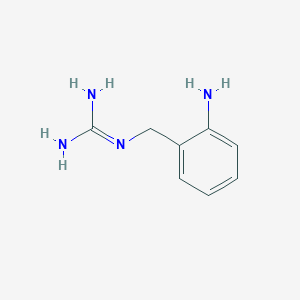



![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
